1-Aziridinecarboxamide, N,N'-hexamethylenebis(2-methyl-
Overview
Description
“1-Aziridinecarboxamide, N,N’-hexamethylenebis(2-methyl-” is a chemical compound with the linear formula C14H26N4O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-Aziridinecarboxamide, N,N’-hexamethylenebis(2-methyl-” includes 47 bonds in total: 21 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 2 three-membered rings, 2 urea (-thio) derivatives, and 2 Aziridines .Physical and Chemical Properties Analysis
The compound has a molecular weight of 282.389 . Unfortunately, detailed physical and chemical properties like melting point, boiling point, and density are not available in the current resources .Scientific Research Applications
Insect Control
1-Aziridinecarboxamide derivatives have been explored for use in insect control. Studies have demonstrated their effectiveness as insect sterilants, impacting the reproduction of pests like the boll weevil and the smaller European elm bark beetle. These compounds, including N,N'-hexamethylenebis(1-aziridinecarboxamide) (HMAC), have shown promising results in reducing insect populations and controlling pest infestations in agricultural settings.
- Schuster and Boling (1969) investigated six bifunctional aziridine chemicals, including HMAC, for their effectiveness as sterilants against the boll weevil. They found that these chemicals, when applied as sprays on caged cotton, significantly reduced the number of viable eggs produced by the pests (Schuster & Boling, 1969).
- Cannon (1982) evaluated the sterilizing activity of HMAC on the smaller European elm bark beetle. The study found that HMAC effectively reduced larvae production when applied to adult beetles (Cannon, 1982).
Synthesis and Transformation of Aziridines
Research has focused on the synthesis and transformation of aziridine derivatives, including those containing 1-aziridinecarboxamide structures. These studies are important for developing novel compounds with potential pharmaceutical applications.
- D’hooghe et al. (2011) synthesized a variety of 2-(aminomethyl)aziridines and transformed them into 1,2,3-triaminopropanes. These compounds showed potential as antimalarial pharmacophores (D’hooghe et al., 2011).
- Ennis et al. (2000) investigated the ring opening reactions of 2-methyleneaziridines with various reagents. This research contributes to the understanding of the chemical behavior of aziridine derivatives (Ennis et al., 2000).
Pharmaceutical Research
1-Aziridinecarboxamide derivatives have been studied for their potential in pharmaceutical applications, particularly in the development of new antimalarial and anticancer drugs.
- The study by D’hooghe et al. (2011), as mentioned earlier, revealed the antimalarial activity of certain aziridine derivatives, highlighting their potential as novel antimalarial pharmacophores.
- Sosnovsky et al. (1986) explored analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide, including aziridine derivatives, for their potential in anticancer drug development. These compounds showed therapeutic indexes higher than existing drugs (Sosnovsky et al., 1986).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-N-[6-[(2-methylaziridine-1-carbonyl)amino]hexyl]aziridine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2/c1-11-9-17(11)13(19)15-7-5-3-4-6-8-16-14(20)18-10-12(18)2/h11-12H,3-10H2,1-2H3,(H,15,19)(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMVVECCBAWCLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1C(=O)NCCCCCCNC(=O)N2CC2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959851 | |
Record name | N,N'-(Hexane-1,6-diyl)bis(2-methylaziridine-1-carboximidic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90959851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3901-51-7 | |
Record name | N,N′-1,6-Hexanediylbis[2-methyl-1-aziridinecarboxamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3901-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis(2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003901517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC54059 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-(Hexane-1,6-diyl)bis(2-methylaziridine-1-carboximidic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90959851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-hexane-1,6-diylbis(2-methylaziridine-1-carboxamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.191.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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